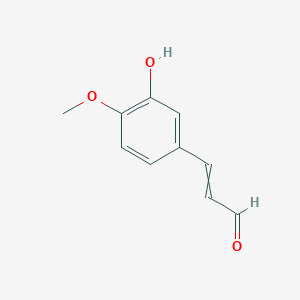

3-Hydroxy-4-methoxycinnamaldehyde

Übersicht

Beschreibung

3-(3-Hydroxy-4-methoxyphenyl)prop-2-enal is a natural product found in Tarenna attenuata, Tamarix nilotica, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

3-Hydroxy-4-methoxycinnamaldehyde exhibits significant antimicrobial properties against a range of pathogens. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, as well as fungi.

- In vitro Studies : In a study evaluating the antimicrobial efficacy of cinnamaldehyde derivatives, this compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .

- In vivo Applications : The compound has been tested in animal models, showing effectiveness in reducing bacterial load in infected tissues. This suggests its potential use as a natural preservative in food products and as an additive in animal feed to improve gut health and reduce infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in the context of atopic dermatitis and other inflammatory conditions.

- Mechanism of Action : A study demonstrated that oral administration of this compound significantly reduced symptoms of atopic dermatitis in mice models by inhibiting T cell activation and keratinocyte proliferation. It was found to downregulate key transcription factors involved in T cell differentiation, thereby modulating immune responses .

- Clinical Implications : These findings suggest that this compound could be developed into therapeutic agents for treating inflammatory skin diseases and other immune-related disorders.

Anticancer Potential

Emerging research highlights the anticancer properties of this compound, particularly its effects on various cancer cell lines.

- Cell Proliferation Inhibition : In vitro studies have shown that this compound can induce apoptosis in cancer cells such as HeLa (cervical cancer) and HT-1080 (fibrosarcoma) cells. The mechanism involves disruption of microtubule polymerization, leading to cell cycle arrest at the G2/M phase .

- Synergistic Effects : When used in combination with other chemotherapeutic agents, this compound has demonstrated enhanced cytotoxic effects, suggesting its potential role as an adjunct therapy in cancer treatment .

Other Applications

Beyond its antimicrobial, anti-inflammatory, and anticancer properties, this compound has potential applications in various industries:

- Cosmetics : Due to its antioxidant properties, it is being investigated for use in cosmetic formulations aimed at reducing oxidative stress on the skin.

- Food Industry : Its flavor profile and antimicrobial activity make it a candidate for use as a natural preservative in food products.

Data Summary Table

Eigenschaften

CAS-Nummer |

110037-35-9 |

|---|---|

Molekularformel |

C10H10O3 |

Molekulargewicht |

178.18 g/mol |

IUPAC-Name |

3-(3-hydroxy-4-methoxyphenyl)prop-2-enal |

InChI |

InChI=1S/C10H10O3/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h2-7,12H,1H3 |

InChI-Schlüssel |

LBRCSWZZLJVBKB-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C=CC=O)O |

Kanonische SMILES |

COC1=C(C=C(C=C1)C=CC=O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.